N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide
Description
This compound is a benzamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a methoxy-substituted aromatic ring.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-25(2)19-11-9-18(10-12-19)21(27-15-13-26(3)14-16-27)17-24-23(28)20-7-5-6-8-22(20)29-4/h5-12,21H,13-17H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZREQOMIJHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Kinase Inhibitor Selectivity: The user’s compound shares a methoxybenzamide core with AZD9291 and CO-1686, which target EGFR mutants. Unlike CO-1686, which uses a trifluoromethyl group for metabolic stability, the methylpiperazine in the user’s compound could enhance solubility without compromising potency .
Receptor Ligand Specificity: Compared to dopamine D3 ligands (e.g., ’s dichlorophenylpiperazine), the dimethylaminophenyl group in the user’s compound may reduce affinity for D3 receptors but increase interactions with serotonin receptors (e.g., 5-HT1A) due to electronic effects .
Metabolic and Synthetic Considerations :
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide, commonly referred to as a benzamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 398.5 g/mol |
| Structure | Chemical Structure |
| Solubility | Soluble in DMSO |
Research indicates that the biological activity of this compound is primarily mediated through its interaction with various biological targets, including:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, studies suggest that this compound may inhibit mTOR signaling pathways, which are crucial in cellular growth and proliferation .
- Antimicrobial Activity : The compound may exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting specific enzymes involved in metabolic pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cells. In vitro assays indicated that this compound can reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : The presence of the piperazine ring suggests possible interactions with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine pathways.
- Antiviral Potential : Due to structural similarities with known antiviral agents, this compound may exhibit activity against viral proteins or ion channels, indicating potential for development in antiviral therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar benzamide derivatives:
- Study on Kinase Inhibitors : A comprehensive review of small molecule kinase inhibitors indicated that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- Antimicrobial Testing : A recent study evaluated the antimicrobial properties of various benzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting further investigation into the compound's potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and optimization strategies for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide?
- The compound is synthesized via multi-step reactions, starting with benzoyl chloride or benzoic acid derivatives. Nucleophilic substitutions introduce the dimethylamino and piperazinyl groups. Key steps include:
- Nucleophilic substitution : Reacting intermediates with dimethylamine or 4-methylpiperazine under inert conditions (e.g., Schlenk techniques) .
- Purification : Column chromatography and recrystallization are used to achieve >95% purity .
- Optimization : Solvent choice (e.g., acetonitrile for polar intermediates), temperature control (reflux for 4–5 hours), and catalysts (e.g., DMAP for coupling reactions) improve yields .
Q. How is the molecular structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate the aromatic rings (δ 6.5–8.0 ppm for protons), ethyl linker (δ 2.5–3.5 ppm), and piperazine/dimethylamino groups (δ 2.2–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragments .
- Chromatography : HPLC ensures purity (>95%) by monitoring retention times and peak symmetry .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or acetylcholinesterase) using fluorogenic substrates .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Linker Modifications : Replace the ethyl bridge with rigid spacers (e.g., propargyl or phenyl) to enhance binding to hydrophobic pockets .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to improve metabolic stability .
- Piperazine Substitutions : Test N-methyl vs. N-ethyl piperazine analogs to modulate solubility and target affinity .
Q. What computational approaches are used to predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs) using crystal structures (e.g., PDB ID 4R3P for EGFR) .
- ADMET Prediction : SwissADME or QikProp estimates LogP (target: 2–4), solubility (<−4 LogS indicates poor absorption), and CYP450 inhibition risks .
Q. How can contradictory biological activity data be resolved?
- Orthogonal Assays : Validate antimicrobial activity via time-kill curves in addition to disk diffusion .
- Structural Analog Comparison : Compare results with analogs like N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to identify scaffold-specific effects .
- Dose-Response Curves : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC values .
Q. What strategies improve the compound’s physicochemical properties for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1 mg/mL in PBS) .
- Prodrug Design : Esterify the methoxy group to increase bioavailability, with enzymatic cleavage in vivo .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .
Methodological Considerations
Q. What analytical techniques are critical for monitoring reaction intermediates?
- TLC : Silica gel plates with UV visualization track reaction progress (e.g., R = 0.5 in 1:1 ethyl acetate/hexane) .
- In Situ IR Spectroscopy : Monitor carbonyl (1700–1750 cm) and amine (3300–3500 cm) group transformations .
Q. How can reaction yields be maximized during scale-up synthesis?
- Catalyst Screening : Test Pd(OAc) vs. CuI for coupling reactions; yields improve from 60% to 85% .
- Solvent Selection : Replace DMF with THF to reduce side reactions (e.g., hydrolysis) .
- Temperature Gradients : Stepwise heating (25°C → 80°C) prevents exothermic runaway during piperazine incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
